2-[2-(2-chlorophenyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide
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Overview
Description
“2-[2-(2-chlorophenyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide” is a chemical compound. It’s a derivative of 2-chlorophenylacetyl chloride , which is a yellow liquid with a molecular formula of C8H6Cl2O .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with 2-chlorophenyl magnesium bromide reagents . For instance, the synthesis of ketamine, a related compound, involves a five-step process starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide .Molecular Structure Analysis
The molecular structure of similar compounds like (±)-2S-2-(2-chlorophenyl)-3-acetyl-1,3-oxazolidine has been determined by X-ray diffraction analysis . The structure of 2-chlorophenylacetyl chloride, a related compound, is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve reactions with 2-chlorophenyl magnesium bromide . For instance, in the synthesis of ketamine, the cyclohexanone reacts with 2-chlorophenyl magnesium bromide, followed by dehydration with an acidic ionic liquid .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 2-chlorophenylacetyl chloride have been documented . It’s a yellow liquid with a density of 1.3100g/mL and a refractive index of 1.5480 to 1.55 .Scientific Research Applications
These applications highlight the diverse potential of “2-(2-chlorophenyl)-N-[(phenylcarbamothioyl)amino]acetamide” across various scientific fields. Keep in mind that further research is needed to validate and fully exploit its capabilities in these areas . If you’d like more information on any specific application, feel free to ask!
Safety and Hazards
properties
IUPAC Name |
1-[[2-(2-chlorophenyl)acetyl]amino]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3OS/c16-13-9-5-4-6-11(13)10-14(20)18-19-15(21)17-12-7-2-1-3-8-12/h1-9H,10H2,(H,18,20)(H2,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEPOTJNSCAELA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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